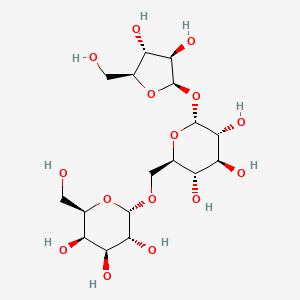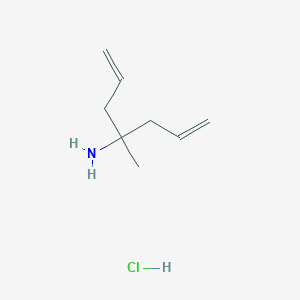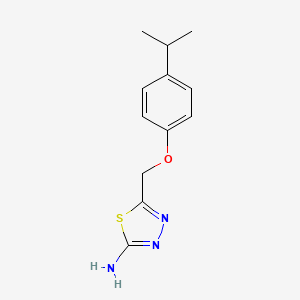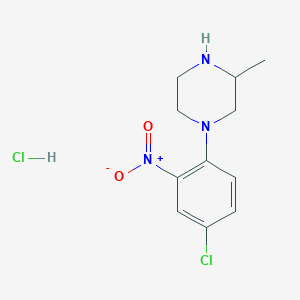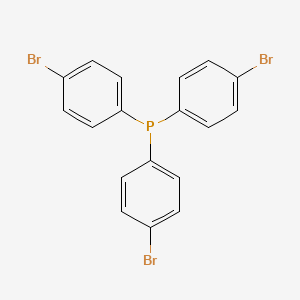
Tris(4-bromophenyl)phosphane
Vue d'ensemble
Description
Tris(4-bromophenyl)phosphane is an organophosphorus compound with the molecular formula C18H12Br3P. It is characterized by a phosphorus atom bonded to three 4-bromophenyl groups. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)phosphane can be synthesized through the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{P(C}_6\text{H}_4\text{Br})_3 + 3 \text{MgClBr} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the bromine atoms are replaced by other substituents.
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Arylboronic acids or esters are coupled with aryl halides in the presence of a palladium catalyst and a base.
Sonogashira Coupling: Terminal alkynes are coupled with aryl halides using a palladium catalyst and a copper co-catalyst.
Negishi Coupling: Organozinc reagents are coupled with various organic electrophiles using a palladium catalyst.
Applications De Recherche Scientifique
Chemistry: Tris(4-bromophenyl)phosphane is extensively used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are crucial in catalysis and synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in synthesizing biologically active compounds through cross-coupling reactions is significant.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and organic semiconductors. Its bromine atoms influence interactions with other molecules, making it valuable in material science.
Mécanisme D'action
Tris(4-bromophenyl)phosphane acts primarily as a ligand in catalytic processes. It coordinates with metal centers, influencing their reactivity and stability. In cross-coupling reactions, it facilitates the formation of carbon-carbon bonds by stabilizing the palladium catalyst and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Tris(4-methylphenyl)phosphane: Similar structure but with methyl groups instead of bromine atoms.
Tris(4-fluorophenyl)phosphane: Contains fluorine atoms instead of bromine.
Tris(4-chlorophenyl)phosphane: Contains chlorine atoms instead of bromine.
Uniqueness: Tris(4-bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in additional reactions and influence the electronic properties of the compound. This makes it particularly useful in specific catalytic and material science applications .
Propriétés
IUPAC Name |
tris(4-bromophenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRACXJRJFIBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


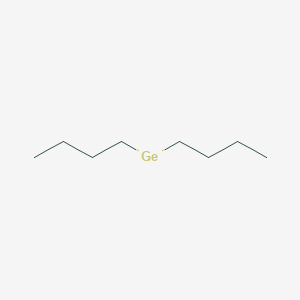
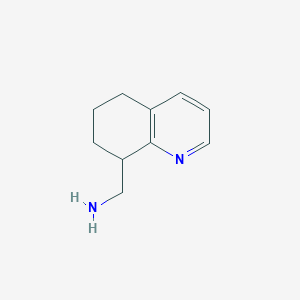
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)
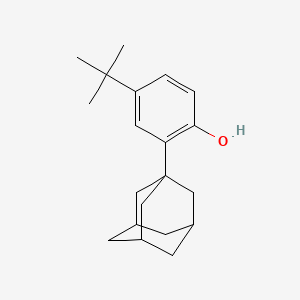

![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B3122024.png)
